N-[(4-butoxyphenyl)methyl]-3,4-difluoroaniline;hydrochloride
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Overview
Description
N-[(4-butoxyphenyl)methyl]-3,4-difluoroaniline;hydrochloride is a chemical compound with the molecular formula C17H19F2NO·HCl It is known for its unique structural features, which include a butoxyphenyl group and difluoroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-butoxyphenyl)methyl]-3,4-difluoroaniline;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-butoxybenzyl chloride and 3,4-difluoroaniline.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.
Procedure: The 4-butoxybenzyl chloride is added to a solution of 3,4-difluoroaniline in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain the desired N-[(4-butoxyphenyl)methyl]-3,4-difluoroaniline. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-butoxyphenyl)methyl]-3,4-difluoroaniline;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group or the difluoroaniline moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or phenols.
Scientific Research Applications
N-[(4-butoxyphenyl)methyl]-3,4-difluoroaniline;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-butoxyphenyl)methyl]-3,4-difluoroaniline;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-butoxyphenyl)methyl]-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxamide
- Butonitazene
- 3-amino-N-(4-butoxyphenyl)-1H-indazole-1-carboxamide
Uniqueness
N-[(4-butoxyphenyl)methyl]-3,4-difluoroaniline;hydrochloride is unique due to its specific combination of a butoxyphenyl group and difluoroaniline moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-[(4-butoxyphenyl)methyl]-3,4-difluoroaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2NO.ClH/c1-2-3-10-21-15-7-4-13(5-8-15)12-20-14-6-9-16(18)17(19)11-14;/h4-9,11,20H,2-3,10,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYODWOYOQIEDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC2=CC(=C(C=C2)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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